Surface Coverage Improvement: Dienyl vs. Alkenyl Monolayers on Silicon
In a direct comparative study of organic monolayer formation on hydrogen-terminated Si(111), hexadec-3-en-1-yne-derived dienyl layers achieved a significantly higher surface coverage than C16 alkenyl layers (63% vs. 59%) [1]. Molecular mechanics simulations further indicated that at high coverages, the packing energy for dienyl layers becomes more favorable by 2–3 kcal/mol compared to alkenyl layers [1]. This demonstrates the intrinsic advantage of the dienyl moiety in creating denser, higher-quality self-assembled films.
| Evidence Dimension | Surface Coverage (Monolayer Density on H–Si(111)) |
|---|---|
| Target Compound Data | 63% (dienyl layer derived from hexadec-3-en-1-yne) |
| Comparator Or Baseline | 59% (alkenyl layer derived from 1-hexadecyne) |
| Quantified Difference | Absolute increase of 4 percentage points (relative improvement of ~6.8%) |
| Conditions | Quantitative XPS measurements on rotating Si samples; 16 h reaction at 80°C. |
Why This Matters
Higher surface coverage directly translates to denser, more defect-resistant monolayers, a critical parameter for applications in biosensing, microelectronics passivation, and surface modification requiring robust, uniform films.
- [1] Rijksen, B., Pujari, S. P., Scheres, L., van Rijn, C. J. M., Baio, J. E., Weidner, T., & Zuilhof, H. (2012). Hexadecadienyl Monolayers on Hydrogen-Terminated Si(111): Faster Monolayer Formation and Improved Surface Coverage Using the Enyne Moiety. Langmuir, 28(16), 6577–6588. View Source
